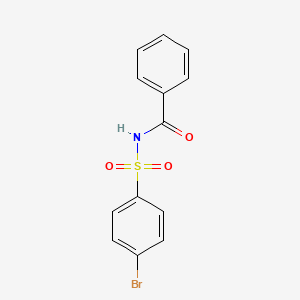

N-(4-bromobenzenesulfonyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCIZGBBBWYGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of N-(4-bromobenzenesulfonyl)benzamide, a molecule of interest in medicinal chemistry and organic synthesis. The described methodology follows a robust and logical three-step pathway, commencing from readily available bromobenzene. This document furnishes detailed experimental protocols, quantitative data, and logical workflow diagrams to ensure reproducibility and facilitate further research and development.

Synthetic Strategy Overview

The synthesis of this compound from benzenesulfonamide is most effectively and reliably achieved through a three-step sequence. This pathway ensures high yields and purity of the final product by utilizing well-established and high-yielding reactions. The overall synthetic workflow is depicted below.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with the expected quantitative data and characterization of the products.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

The initial step involves the chlorosulfonation of bromobenzene to produce the key intermediate, 4-bromobenzenesulfonyl chloride. This electrophilic aromatic substitution reaction is a standard method for introducing a sulfonyl chloride group onto an aromatic ring.[1]

Experimental Protocol:

-

In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.

-

Cool the flask in a water bath to approximately 12–15°C.

-

Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over a period of about 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.

-

After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.

-

Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with stirring. This step should be performed in a well-ventilated fume hood.

-

Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it with cold water.

-

For purification, the crude product can be recrystallized from a suitable solvent such as petroleum ether or chloroform.[1]

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Bromobenzenesulfonyl Chloride | C₆H₄BrClO₂S | 255.52 | 73-75 | White to beige crystalline powder |

Step 2: Synthesis of 4-Bromobenzenesulfonamide

The second step is the conversion of 4-bromobenzenesulfonyl chloride to 4-bromobenzenesulfonamide via ammonolysis. This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile.

Experimental Protocol:

-

Dissolve 1.0 g (3.9 mmol) of 4-bromobenzenesulfonyl chloride in 5 mL of methanol in a 25 mL single-neck flask.[2]

-

Add 5 mL of a methanol/ammonia solution in excess to the flask.[2]

-

Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.[2]

-

After the reaction is complete, concentrate the solution under reduced pressure to obtain the solid product.[2]

-

The resulting white solid is 4-bromobenzenesulfonamide, which can be used in the next step without further purification.[2] A yield of 100% has been reported for this reaction.[2]

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Bromobenzenesulfonamide | C₆H₆BrNO₂S | 236.09 | 166-168 | White to cream powder |

Step 3: Synthesis of this compound

The final step is the N-benzoylation of 4-bromobenzenesulfonamide to yield the target compound, this compound. This reaction is an example of the Schotten-Baumann reaction, where an amine is acylated with an acid chloride in the presence of a base.

Experimental Protocol:

-

In a suitable flask, dissolve 2.36 g (10 mmol) of 4-bromobenzenesulfonamide in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cool the solution in an ice bath with stirring.

-

Add 1.55 g (1.3 mL, 11 mmol) of benzoyl chloride dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid until the product precipitates completely.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data and Characterization:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C₁₃H₁₀BrNO₃S | 340.19 | 198-200 | White solid |

¹H NMR Data (DMSO-d₆, 400 MHz): δ 12.0 (s, 1H, NH), 8.0-7.5 (m, 9H, Ar-H).

Reaction Mechanisms and Logical Relationships

The synthesis involves a series of fundamental organic reactions. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Logical Flow of Synthetic Transformations

The sequence of reactions is designed to build the target molecule in a controlled manner, starting from a simple, commercially available precursor.

Caption: Logical flow diagram illustrating the synthetic sequence.

Conclusion

This technical guide outlines a clear and efficient three-step synthesis for the preparation of this compound from benzenesulfonamide, with a more practical starting point of bromobenzene. The provided experimental protocols are detailed to allow for easy implementation in a laboratory setting. The quantitative data and characterization information will aid researchers in monitoring the progress of the synthesis and verifying the identity and purity of the products. This guide serves as a valuable resource for scientists and professionals engaged in the fields of organic synthesis and drug discovery.

References

N-(4-bromobenzenesulfonyl)benzamide CAS number and molecular weight

An in-depth technical guide on N-(4-bromobenzenesulfonyl)benzamide is not available at this time due to a lack of publicly accessible data, including its CAS number and molecular weight. Searches for this specific compound did not yield dedicated scientific literature or database entries necessary to fulfill the request for a comprehensive whitepaper, experimental protocols, and pathway visualizations.

However, information is available for the related precursor, 4-bromobenzenesulfonyl chloride , which is a key reagent in the synthesis of various sulfonamides.

Physicochemical Properties of Related Compounds

For the benefit of researchers working with related structures, the following table summarizes key data for relevant precursor and analog compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromobenzenesulfonyl chloride | 98-58-8[1][2] | C₆H₄BrClO₂S | 255.52[2] |

| 4-Bromobenzenesulfonamide | 701-34-8[3] | C₆H₆BrNO₂S | 236.09[3] |

| 4-Bromobenzamide | 698-67-9[4] | C₇H₆BrNO | 200.03[4] |

Synthesis of Sulfonamides

The synthesis of N-substituted sulfonamides, a class of compounds to which this compound belongs, generally involves the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is a fundamental method for creating stable sulfonamide linkages.

A general workflow for the synthesis of a sulfonamide, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, is presented below. This process typically involves two main steps: the formation of the initial sulfonamide from the sulfonyl chloride and an amine, followed by further substitution on the nitrogen atom if required.

Caption: Generalized workflow for the synthesis and characterization of N-substituted sulfonamides.

Experimental Protocols

While a specific protocol for this compound is unavailable, a general procedure for the synthesis of related N-acylated sulfonamides involves the reaction of a sulfonamide with an acyl chloride.

General N-Acylation of a Sulfonamide:

-

A solution of the primary sulfonamide (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a reaction vessel.

-

A base (e.g., pyridine, triethylamine; 1.1-1.5 equivalents) is added to the solution.

-

The acyl chloride (e.g., benzoyl chloride; 1-1.2 equivalents) is added dropwise to the stirred solution, typically at a reduced temperature (e.g., 0 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (monitored by TLC).

-

Upon completion, the reaction is quenched with water or a dilute acid solution.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified, commonly by recrystallization or column chromatography.

Biological Activity of Related Compounds

Sulfonamides are a well-established class of compounds with a broad range of biological activities. Derivatives of benzenesulfonamide have been investigated for their potential as anti-inflammatory, antimicrobial, and antioxidant agents. For instance, certain novel benzenesulfonamide derivatives bearing carboxamide functionality have demonstrated significant in vivo anti-inflammatory and in vitro antimicrobial activities[5][6]. The N-benzylbenzenesulfonamide moiety is also found in compounds that exhibit inhibition against γ-secretase, an enzyme implicated in Alzheimer's disease[7].

Due to the absence of specific data for this compound, further research would be required to determine its physicochemical properties, develop precise experimental protocols for its synthesis and analysis, and to investigate its potential biological activities and associated signaling pathways.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. usbio.net [usbio.net]

- 3. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound N-(4-bromobenzenesulfonyl)benzamide. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a comprehensive analysis based on the spectral data of closely related analogues and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for the characterization and analysis of this and similar chemical entities.

Chemical Structure

This compound is a molecule featuring a benzamide moiety linked to a 4-bromobenzenesulfonyl group via a sulfonamide linkage.

Logical Relationship of Structural Components

Caption: Key structural components of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 11.0 - 12.0 | Singlet | 1H | -SO₂-NH -CO- |

| ~ 7.8 - 8.0 | Multiplet | 4H | Protons on the 4-bromophenyl ring |

| ~ 7.4 - 7.7 | Multiplet | 5H | Protons on the benzoyl ring |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | Carbonyl Carbon (C =O) |

| ~ 140 - 145 | Quaternary Carbon (C-SO₂) |

| ~ 130 - 140 | Aromatic Carbons |

| ~ 125 - 130 | Aromatic Carbons |

| ~ 120 - 125 | Quaternary Carbon (C-Br) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H Stretch |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 1680 | Strong | C=O Stretch (Amide I) |

| ~ 1580 | Medium | C=C Stretch (Aromatic) |

| ~ 1350 & 1160 | Strong | Asymmetric & Symmetric SO₂ Stretch |

| ~ 830 | Strong | C-H Out-of-plane bend (para-substituted) |

| ~ 550 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| ~ 341/343 | [M+H]⁺ (isotopic pattern due to Br) |

| ~ 236/238 | [Br-C₆H₄-SO₂NH₂]⁺ |

| 183 | [Br-C₆H₄-SO₂]⁺ |

| 155/157 | [Br-C₆H₄]⁺ |

| 105 | [C₆H₅-CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-1000.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.

Logical Flow of Mass Spectrometry Analysis

Caption: Simplified workflow of mass spectrometry.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers are encouraged to use this information as a reference for the synthesis and characterization of this and related compounds. For definitive structural confirmation, the acquisition of actual experimental data for the specific compound is recommended.

Physical and chemical properties of N-(4-bromobenzenesulfonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromobenzenesulfonyl)benzamide is a chemical compound belonging to the N-acylsulfonamide class. While specific data for this exact molecule is limited in publicly available literature, this guide provides a comprehensive overview of its anticipated physical and chemical properties, a detailed experimental protocol for its synthesis based on established chemical reactions, and an exploration of its potential biological activities by examining structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound and its derivatives for potential applications in medicinal chemistry and drug development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀BrNO₃S | Computed |

| Molecular Weight | 340.19 g/mol | Computed |

| IUPAC Name | This compound | - |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Not determined | - |

| Boiling Point | Not determined | - |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents; sparingly soluble in water. | Inferred |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic acyl substitution reaction between benzamide and 4-bromobenzenesulfonyl chloride in the presence of a base.

Reaction Scheme:

Materials:

-

Benzamide (C₇H₇NO)

-

4-Bromobenzenesulfonyl chloride (BrC₆H₄SO₂Cl)[1]

-

Pyridine (or other suitable non-nucleophilic base like triethylamine)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography apparatus (if necessary for purification)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzamide (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

-

Addition of Sulfonyl Chloride: To the stirred solution, add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up:

-

Quench the reaction by adding 1M HCl to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure by showing the characteristic peaks for the aromatic protons and carbons of the benzoyl and 4-bromobenzenesulfonyl groups, as well as the N-H proton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and sulfonyl (S=O) stretching vibrations.

-

Melting Point Analysis: To determine the melting point and assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the sulfonamide and benzamide moieties are present in numerous biologically active compounds. This suggests that this compound could be a scaffold for the development of new therapeutic agents.

Antimicrobial Activity: Sulfonamides are a well-known class of antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. Benzamide derivatives have also shown antimicrobial properties. Therefore, it is plausible that this compound could exhibit antibacterial or antifungal activity.

Anticancer Activity: Many sulfonamide derivatives have been investigated as anticancer agents, targeting various mechanisms including carbonic anhydrase inhibition, cell cycle arrest, and anti-angiogenesis. Similarly, some benzamide-containing compounds have demonstrated antitumor effects.

Other Potential Activities: Structurally related molecules have been explored for a range of other biological activities, including anti-inflammatory and anticonvulsant properties.

Hypothetical Experimental Workflow for Biological Evaluation

The following diagram illustrates a potential workflow for the initial biological screening of this compound.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of related sulfonamides, a potential mechanism of action for anticancer effects could involve the inhibition of signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway.

Conclusion

This compound represents an under-explored molecule with potential for biological activity due to its core structural motifs. This guide provides a theoretical and practical framework for its synthesis and initial biological evaluation. Further research is warranted to determine its precise physical and chemical properties, optimize its synthesis, and fully investigate its potential as a lead compound in drug discovery programs. The methodologies and hypothetical pathways described herein offer a starting point for such investigations.

References

N-(4-bromobenzenesulfonyl)benzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromobenzenesulfonyl)benzamide is a synthetic organic compound belonging to the N-acylsulfonamide class. While the specific discovery and historical timeline of this exact molecule are not extensively documented in publicly available literature, its chemical architecture combines two moieties of significant pharmacological interest: a benzamide group and a 4-bromobenzenesulfonamide group. This guide provides a detailed overview of its synthesis, structural characterization, and potential biological significance based on the well-established chemistry and pharmacology of its constituent functional groups. The information presented herein is compiled from analogous compounds and established synthetic methodologies, offering a predictive yet robust technical profile for research and development purposes.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of sulfonamides and benzamides in medicinal chemistry. Sulfonamides, famously known for the discovery of prontosil and its antibacterial metabolite sulfanilamide, have been a cornerstone of antimicrobial therapy for decades.[1][2] Benzamide derivatives are also prevalent in a wide array of pharmaceuticals, exhibiting diverse biological activities.[3] The combination of these two pharmacophores into N-acylsulfonamides has generated significant interest as they can act as bioisosteres of carboxylic acids and exhibit a range of biological activities, including as enzyme inhibitors.[4][5]

While a singular "discovery" of this compound is not apparent, its synthesis falls within established synthetic organic chemistry routes for N-acylsulfonamides. These methods typically involve the acylation of a sulfonamide or the sulfonylation of an amide. The presence of the bromine atom on the phenylsulfonyl group provides a handle for further synthetic modifications, such as cross-coupling reactions, making it a potentially versatile intermediate in medicinal chemistry.[6]

Synthesis of this compound

The most direct and plausible synthetic route to this compound is the reaction between 4-bromobenzenesulfonyl chloride and benzamide. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the benzamide attacks the electrophilic sulfur atom of the sulfonyl chloride.

General Reaction Scheme

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from general procedures for the synthesis of N-acylsulfonamides.[7][8]

Materials:

-

4-Bromobenzenesulfonyl chloride (1.0 eq)

-

Benzamide (1.0 eq)

-

Anhydrous pyridine (2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of benzamide (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add anhydrous pyridine (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane to the flask.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Structural Characterization and Data

The structural confirmation of this compound would rely on standard spectroscopic techniques. Predicted and comparative data from analogous compounds are presented below.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (in DMSO-d₆) | δ ~10.5-11.5 (s, 1H, NH), δ ~7.8-8.0 (m, 4H, Ar-H), δ ~7.4-7.6 (m, 5H, Ar-H). The exact shifts will depend on the solvent and concentration.[9][10] |

| ¹³C NMR (in DMSO-d₆) | δ ~165-170 (C=O), δ ~125-145 (aromatic carbons). The specific shifts for the brominated and non-brominated rings will differ based on the electronic environment.[9][11] |

| IR (KBr) | ν ~3200-3300 cm⁻¹ (N-H stretch), ν ~1650-1700 cm⁻¹ (C=O stretch), ν ~1340-1380 cm⁻¹ and ~1150-1190 cm⁻¹ (asymmetric and symmetric SO₂ stretch), respectively.[6][12][13] |

| Mass Spectrometry | Expected [M+H]⁺ at m/z corresponding to the molecular formula C₁₃H₁₀BrNO₃S. |

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of benzenesulfonamide and benzamide derivatives are known to interact with various biological targets.

Enzyme Inhibition

Many sulfonamide-containing compounds are known inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[14] N-acylsulfonamides have also been developed as potent inhibitors of other enzymes, such as human asparagine synthetase.[5] The structure of this compound makes it a candidate for screening against various enzymatic targets.

Anticancer and Antimicrobial Activity

Benzenesulfonamide derivatives have been investigated for their anticancer properties, with some showing activity against various cancer cell lines.[15][16] The proposed mechanism for some of these compounds involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK signaling pathway.[15] Similarly, sulfonamides have a long history as antimicrobial agents.[17]

Postulated Signaling Pathway Involvement

The following diagram illustrates a simplified representation of how a benzenesulfonamide derivative might interfere with a generic receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

This compound is a compound of interest due to its hybrid structure, combining the well-established pharmacophores of benzamide and benzenesulfonamide. While its specific history is not well-documented, its synthesis is readily achievable through standard organic chemistry techniques. The predictive data on its characterization and the known biological activities of related compounds suggest that it could be a valuable molecule for screening in drug discovery programs, particularly in the areas of oncology and infectious diseases. This guide provides a foundational technical overview to support further research into this and related N-acylsulfonamides.

References

- 1. Synthesis and antibacterial activity of novel <i>N</i>-acylsulfonamides - Arabian Journal of Chemistry [arabjchem.org]

- 2. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of an N-acylsulfonamide inhibitor of human asparagine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation : Oriental Journal of Chemistry [orientjchem.org]

- 7. N-Benzoyl-4-chlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. znaturforsch.com [znaturforsch.com]

- 13. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. longdom.org [longdom.org]

- 15. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-bromobenzenesulfonyl)benzamide, a compound of interest in medicinal chemistry. Due to a lack of extensive direct research on this specific molecule, this document extrapolates its potential biological activities and experimental evaluation based on the known properties of structurally related N-acylsulfonamides and benzenesulfonamide derivatives. This guide covers a plausible synthetic route, potential biological targets including anticancer and enzyme inhibitory activities, and detailed hypothetical protocols for its investigation. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Introduction

N-acylsulfonamides are a significant class of compounds in medicinal chemistry, known for their diverse biological activities.[1] The structural motif, characterized by a sulfonamide group directly attached to a carbonyl moiety, serves as a versatile scaffold for the design of enzyme inhibitors and other therapeutic agents. The presence of a bromine atom on the benzenesulfonyl group and the benzamide moiety in this compound suggests the potential for various biological interactions, making it a candidate for further investigation. This guide will explore the synthesis, potential biological activities, and proposed experimental evaluation of this compound.

Synthesis and Characterization

A general and plausible method for the synthesis of this compound involves the condensation reaction between 4-bromobenzenesulfonamide and benzoyl chloride.

General Synthesis Workflow:

References

An In-depth Technical Guide to N-(4-bromobenzenesulfonyl)benzamide Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

N-(4-bromobenzenesulfonyl)benzamide and its analogs represent a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and structure-activity relationships (SAR), with a particular focus on their potential as anticancer agents through the inhibition of carbonic anhydrase IX (CAIX). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Synthesis and Characterization

The core structure of this compound can be synthesized through the reaction of 4-bromobenzenesulfonyl chloride with a substituted benzamide. The general synthetic scheme involves the nucleophilic attack of the benzamide nitrogen on the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. Further derivatization can be achieved by modifying the benzamide moiety.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activity and Mechanism of Action

A significant body of research has focused on the anticancer properties of this compound derivatives, primarily through the inhibition of carbonic anhydrase IX (CAIX). CAIX is a transmembrane enzyme that is overexpressed in many types of solid tumors and plays a crucial role in tumor progression and metastasis by regulating intra- and extracellular pH.

Carbonic Anhydrase IX (CAIX) Signaling Pathway in Cancer

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α (Hypoxia-Inducible Factor 1α) is stabilized. HIF-1α then translocates to the nucleus and induces the expression of several genes, including CAIX. CAIX, with its extracellular catalytic domain, converts CO2 to protons and bicarbonate ions. This contributes to the acidification of the tumor microenvironment, which in turn promotes tumor cell invasion, metastasis, and resistance to therapy. Inhibition of CAIX can reverse this acidic microenvironment, thereby impeding tumor progression.

Caption: Simplified signaling pathway of CAIX in cancer and the point of intervention.

Quantitative Data: Anticancer and Enzyme Inhibitory Activities

The following tables summarize the in vitro activities of selected this compound derivatives and related analogs against various cancer cell lines and carbonic anhydrase isoforms.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 4e | MDA-MB-231 (Breast) | Not Specified | 3.58 | [1] |

| 4e | MCF-7 (Breast) | Not Specified | 4.58 | [1] |

| 4g | MDA-MB-231 (Breast) | Not Specified | 1.52 - 6.31 | [1] |

| 4h | MDA-MB-231 (Breast) | Not Specified | 1.52 - 6.31 | [1] |

| 17e-h | HEPG-2 (Liver) | Not Specified | 3.44 - 15.03 | [2] |

| 17e-h | MCF-7 (Breast, normoxic) | Not Specified | 3.18 - 8.26 | [2] |

| 17e-h | MCF-7 (Breast, hypoxic) | Not Specified | 1.39 - 6.05 | [2] |

| 17e-h | MDA-MB-231 (Breast, normoxic) | Not Specified | 7.13 - 26.3 | [2] |

| 17e-h | MDA-MB-231 (Breast, hypoxic) | Not Specified | 0.76 - 16.3 | [2] |

Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

| Compound ID | CA Isoform | Inhibition Constant (Ki or IC50) | Reference |

| 4e | CA IX | IC50: 10.93 - 25.06 nM | [1] |

| 4g | CA IX | IC50: 10.93 - 25.06 nM | [1] |

| 4h | CA IX | IC50: 10.93 - 25.06 nM | [1] |

| 4e | CA II | IC50: 1.55 - 3.92 µM | [1] |

| 4g | CA II | IC50: 1.55 - 3.92 µM | [1] |

| 4h | CA II | IC50: 1.55 - 3.92 µM | [1] |

| 17e-h | CA IX | IC50: 25 - 52 nM | [2] |

| 17e-h | CA XII | IC50: 31 - 80 nM | [2] |

| 17e-h | CA I | IC50: 0.428 - 0.638 µM | [2] |

| 17e-h | CA II | IC50: 0.095 - 0.164 µM | [2] |

| 7f | CA IX | IC50: 10.01 nM | [3] |

| 7e, 7i, 7k, 7l | CA IX | IC50: <20 nM | [3] |

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzamide ring.

Logical Relationship in SAR

Caption: Factors influencing the structure-activity relationship.

Generally, the introduction of small, lipophilic, and electron-withdrawing groups on the benzamide ring tends to enhance the inhibitory activity against carbonic anhydrases. The position of the substituent is also critical, with para-substitution often being favored.

Experimental Protocols

General Procedure for the Synthesis of this compound

To a solution of benzamide (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, 4-bromobenzenesulfonyl chloride (1.1 eq) is added portion-wise at 0 °C. If a non-basic solvent is used, a base like triethylamine (1.2 eq) is added. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or dilute acid, and the product is extracted with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms can be determined using a stopped-flow spectrophotometer to measure the CO2 hydration activity.[6]

-

Enzyme and Inhibitor Preparation: A solution of the purified CA isoenzyme is prepared in a suitable buffer (e.g., Tris-SO4). The inhibitor is dissolved in DMSO and diluted to various concentrations.

-

Assay Initiation: The enzyme and inhibitor are pre-incubated. The reaction is initiated by the addition of a CO2-saturated solution.

-

pH Change Monitoring: The change in pH due to the formation of protons is monitored using a pH indicator (e.g., p-nitrophenol).

-

Data Analysis: The initial rates of the reaction are determined, and the IC50 or Ki values are calculated by fitting the data to appropriate enzyme inhibition models.

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives are crucial for their development as therapeutic agents. While specific data for this exact scaffold are limited, general trends for aromatic sulfonamides can be considered.[7][8] These compounds are generally expected to have moderate to good oral bioavailability. Metabolism primarily occurs in the liver, often involving hydroxylation of the aromatic rings and N-dealkylation if applicable. The sulfonamide group itself is relatively stable to metabolism. Excretion is mainly through the kidneys. Further studies are required to fully characterize the pharmacokinetic profile of this specific class of compounds.

Conclusion

This compound derivatives have emerged as a versatile scaffold with significant potential, particularly in the field of oncology. Their ability to selectively inhibit carbonic anhydrase IX, an enzyme implicated in tumor progression, makes them attractive candidates for further development. This guide has provided a comprehensive overview of the current state of knowledge regarding their synthesis, biological activity, and structure-activity relationships. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers aiming to design and evaluate new analogs with improved potency and pharmacokinetic properties. Future work should focus on systematic structural modifications to optimize efficacy and on in-depth preclinical evaluation to translate the promising in vitro results into potential clinical applications.

References

- 1. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. openaccesspub.org [openaccesspub.org]

- 7. researchgate.net [researchgate.net]

- 8. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide

Introduction

N-(4-bromobenzenesulfonyl)benzamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. A thorough understanding of its solubility in various solvents is paramount for its synthesis, purification, formulation, and in vitro biological evaluation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents a logical framework for solvent selection.

Predicted Solubility Characteristics

Based on its chemical structure, which features a polar sulfonamide linkage, a benzamide group, and two aromatic rings (one substituted with a bromine atom), this compound is expected to exhibit the following solubility profile:

-

Polar Aprotic Solvents: High solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can effectively solvate the polar functional groups of the molecule.

-

Polar Protic Solvents: Moderate to good solubility is expected in polar protic solvents like lower alcohols (methanol, ethanol) and acetone. The ability to engage in hydrogen bonding with these solvents will facilitate dissolution.

-

Non-Polar Solvents: Due to the presence of the polar sulfonamide and amide moieties, low solubility is predicted in non-polar solvents such as hexane and toluene.

-

Aqueous Solubility: Limited solubility in water is expected due to the hydrophobic nature of the two aromatic rings.

Data on Solubility

As specific quantitative data is not available, the following table lists common laboratory solvents in which the solubility of this compound would be valuable to determine. Researchers can use this as a starting point for their own experimental investigations.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Quantitative Solubility (mg/mL) at 25°C |

| Water | Polar Protic | Very Low | Data not available |

| Methanol | Polar Protic | Moderate | Data not available |

| Ethanol | Polar Protic | Moderate | Data not available |

| Acetone | Polar Protic | Moderate to High | Data not available |

| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | Data not available |

| Ethyl Acetate | Polar Aprotic | Moderate | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data not available |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Data not available |

| Acetonitrile | Polar Aprotic | Moderate | Data not available |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Data not available |

| Toluene | Non-Polar | Low | Data not available |

| Hexane | Non-Polar | Very Low | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the equilibrium solubility of this compound using the isothermal shake-flask method, a widely accepted technique.

1. Materials and Equipment:

- This compound (pure solid)

- Selected solvents (analytical grade)

- Scintillation vials or glass test tubes with screw caps

- Orbital shaker with temperature control

- Analytical balance

- Centrifuge

- Syringe filters (e.g., 0.22 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes

2. Procedure:

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between solvent polarity and the expected solubility of a polar compound like this compound.

Figure 1: Experimental workflow for solubility determination.

Figure 2: Solvent polarity and expected solubility trend.

Predicted Mechanism of Action for N-(4-bromobenzenesulfonyl)benzamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mechanism of action for the novel compound N-(4-bromobenzenesulfonyl)benzamide. Due to a lack of direct experimental data on this specific molecule, this whitepaper synthesizes information from structurally analogous compounds to propose several high-probability biological targets and pathways. The primary predicted mechanisms include inhibition of zinc-dependent metalloenzymes, specifically carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs), based on the well-documented activities of the benzenesulfonamide moiety. Additionally, potential antibacterial activity via folate synthesis inhibition and interactions with DNA are considered based on the broader activities of sulfonamides and benzamides. This guide provides a theoretical framework and detailed experimental protocols to direct future research and validation studies.

Introduction

This compound is a synthetic compound featuring two key pharmacophores: a 4-bromobenzenesulfonamide group and a benzamide group. While this specific molecule is not extensively characterized in existing literature, the individual and combined biological activities of its constituent moieties provide a strong basis for predicting its mechanism of action.

-

Benzenesulfonamides are a well-established class of therapeutic agents. The sulfonamide group is a known zinc-binding group, making it a common feature in inhibitors of metalloenzymes. Aromatic sulfonamides are classic inhibitors of carbonic anhydrases.[1][2][3][4][5] Furthermore, this class of compounds is known to inhibit matrix metalloproteinases.[6][7][8][9] The antibacterial properties of sulfonamides are also well-documented, arising from their ability to act as competitive inhibitors of p-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway.[10][][12][13][14]

-

Benzamide derivatives exhibit a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and vasodilatory effects.[15][16][17] Certain N-phenylbenzamide derivatives have been shown to act as DNA minor groove binders, indicating a potential for interaction with nucleic acids.[18]

This whitepaper will explore the most probable mechanisms of action for this compound based on these established activities.

Predicted Mechanisms of Action

Based on the functionalities present in this compound, four primary mechanisms of action are predicted. These are not mutually exclusive and are presented in order of perceived likelihood based on available data for analogous structures.

Inhibition of Carbonic Anhydrases (CAs)

The unsubstituted sulfonamide group is a classic zinc-binding pharmacophore that can coordinate with the Zn²⁺ ion in the active site of carbonic anhydrases. This interaction can disrupt the normal catalytic activity of the enzyme, which is crucial for pH regulation and other physiological processes.[2] Inhibition of specific CA isoforms, such as the tumor-associated CA IX and XII, is a validated strategy in oncology.[1][3][4]

Logical Pathway for Carbonic Anhydrase Inhibition

Caption: Predicted inhibition of carbonic anhydrase by this compound.

Inhibition of Matrix Metalloproteinases (MMPs)

Similar to carbonic anhydrases, MMPs are zinc-dependent endopeptidases. The sulfonamide group can act as a zinc-binding group in the active site of MMPs, leading to their inhibition.[6][8][9] The sulfonamide moiety can also orient other parts of the molecule to interact with specific pockets in the enzyme's active site, such as the S1' pocket, enhancing binding affinity and inhibitory potential.[6][8][9]

Signaling Pathway for MMP Inhibition

References

- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. merckmanuals.com [merckmanuals.com]

- 15. [Synthesis and vasodilative activities of benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of N-(4-bromobenzenesulfonyl)benzamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-bromobenzenesulfonyl)benzamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The sulfonylbenzamide scaffold is a recurring motif in various biologically active molecules. In silico modeling plays a pivotal role in elucidating the molecular interactions of these compounds, thereby accelerating the drug discovery and development process. This technical guide provides a comprehensive overview of the in silico modeling of this compound and its analogs, drawing upon methodologies and data from studies on structurally related compounds. Due to the limited availability of public data on the specific molecule this compound, this guide leverages findings from closely related structures to illustrate the principles and workflows of in silico investigation.

Chemical Synthesis and Characterization

The synthesis of this compound analogs typically involves the reaction of a substituted benzoyl chloride with a corresponding sulfonamide derivative. The following provides a general synthetic approach and characterization methods based on related compounds.

General Synthetic Pathway for N-sulfonylated Benzamide Derivatives

A common synthetic route involves the acylation of an amino group. For instance, in the synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the process starts with the chlorination of a carboxylic acid to form an acyl chloride, which then reacts with an amino acid.[1]

Experimental Protocol: Synthesis of 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic Acid [1]

-

Preparation of 4-[(4-bromophenyl)sulfonyl]benzoyl chloride: The precursor acid is reacted with a chlorinating agent like thionyl chloride (SOCl2).[1]

-

N-acylation of L-valine: A solution of L-valine in aqueous NaOH is cooled to 0–5 °C.[1]

-

Simultaneously, a solution of 4-[(4-bromophenyl)sulfonyl]benzoyl chloride in an organic solvent (e.g., dichloromethane) and a 2 N NaOH solution are added dropwise to the L-valine solution under vigorous stirring over 30 minutes.[1]

-

The reaction mixture is stirred at room temperature.

-

Upon completion, the product is isolated and purified.

Characterization

Synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. For example, in the characterization of 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, specific proton and carbon signals confirm the structure.[1]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are employed to determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups within the molecule.

In Silico Modeling Workflow

The in silico analysis of this compound and its analogs is a multi-step process designed to predict their biological activity and interaction with protein targets.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode and affinity of this compound analogs.

Experimental Protocol: Molecular Docking of Benzenesulfonamide Derivatives

The following protocol is a generalized procedure based on studies of similar compounds:

-

Protein Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Hydrogen atoms are added, and charges are assigned.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of the ligand is drawn using chemical drawing software and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock, Glide, MOE) is used.

-

The active site of the protein is defined, often based on the position of a co-crystallized ligand in a known structure.

-

The docking algorithm explores various conformations and orientations of the ligand within the active site.

-

The resulting poses are scored based on a scoring function that estimates the binding affinity.

-

Quantitative Data from In Silico Studies of Related Compounds

The following table summarizes docking scores and biological activity data for benzenesulfonamide derivatives from various studies. This data provides a reference for what can be expected for this compound.

| Compound Class | Target Protein | Docking Score (kcal/mol) | IC50 (µM) | Reference |

| Benzenesulfonamide derivatives | Acetylcholinesterase | - | 192.89 (for brominated product) | [2] |

| Benzenesulfonamide derivatives | α-Glucosidase | - | 122.40 (for brominated product) | [2] |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase | - | Varies by substituent | [3] |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | α-Glucosidase | - | Varies by substituent | [3] |

Note: The docking scores were not explicitly provided in all cited abstracts in a comparable format.

Potential Biological Targets and Signaling Pathways

Based on the activities of structurally similar compounds, this compound may interact with a variety of biological targets. The diagram below illustrates a hypothetical signaling pathway that could be modulated by such a compound, based on common targets of sulfonamides.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of a successful drug candidate. In silico tools can predict these properties early in the discovery process.

Commonly Predicted ADMET Properties:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

These predictions are typically made using web-based servers or specialized software that employ quantitative structure-activity relationship (QSAR) models.

Conclusion

While direct in silico modeling data for this compound is not extensively available in the public domain, this guide provides a robust framework for its investigation based on established methodologies and data from structurally related compounds. The synthesis, characterization, and multi-faceted in silico approach, including molecular docking, molecular dynamics, and ADMET prediction, are essential for understanding the therapeutic potential of this and similar molecules. The provided protocols and workflows serve as a valuable resource for researchers embarking on the computational study of novel benzenesulfonamide derivatives.

References

N-(4-bromobenzenesulfonyl)benzamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-(4-bromobenzenesulfonyl)benzamide as a potential carbonic anhydrase (CA) inhibitor. While direct inhibitory data for this specific compound is not extensively available in public literature, this guide synthesizes information on structurally related benzenesulfonamide derivatives to project its potential activity and outlines the necessary experimental protocols for its evaluation. The document details the established role of benzenesulfonamides as potent CA inhibitors, the methodologies for synthesizing this compound, and the standard assays for determining its inhibitory efficacy against various CA isoforms. This guide is intended to serve as a foundational resource for researchers investigating novel CA inhibitors for therapeutic applications.

Introduction to Carbonic Anhydrases and Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] These enzymes are ubiquitously expressed in various tissues and play crucial roles in physiological processes such as pH homeostasis, CO2 transport, and electrolyte secretion.[1] Dysregulation of CA activity has been implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for drug development.[2]

Benzenesulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site, leading to inhibition.[3] The substituent pattern on the benzene ring significantly influences the inhibitory potency and isoform selectivity.

Synthesis of this compound

The synthesis of this compound can be achieved through standard organic chemistry reactions. A plausible synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with benzamide.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve benzamide in a suitable aprotic solvent such as anhydrous pyridine or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a proton scavenger.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Caption: Synthetic workflow for this compound.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against various CA isoforms can be determined using a stopped-flow CO2 hydration assay. This method measures the enzyme's ability to catalyze the hydration of CO2.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the desired human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII) and the test inhibitor, this compound, in an appropriate buffer (e.g., Tris-HCl) with a known concentration of a pH indicator (e.g., phenol red).

-

Stopped-Flow Instrument Setup: Use a stopped-flow instrument to rapidly mix the enzyme/inhibitor solution with a CO2-saturated buffer solution.

-

Measurement: Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 by CA produces protons, causing a pH drop.

-

Data Analysis: Calculate the initial rates of the enzymatic reaction in the presence and absence of the inhibitor.

-

Determination of IC50 and Ki: Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

References

Methodological & Application

Experimental protocol for N-(4-bromobenzenesulfonyl)benzamide synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-(4-bromobenzenesulfonyl)benzamide, a compound of interest in medicinal chemistry and drug development. The synthesis is achieved via the N-acylation of 4-bromobenzenesulfonamide with benzoyl chloride. This application note includes a step-by-step experimental procedure, a summary of required reagents and their properties, and expected characterization data for the final product. Additionally, diagrams illustrating the chemical reaction and the experimental workflow are provided to ensure clarity and reproducibility.

Introduction

N-acylsulfonamides are a class of compounds with significant interest in the pharmaceutical industry due to their diverse biological activities. They are often considered as bioisosteres of carboxylic acids, exhibiting similar acidity but with enhanced metabolic stability. The title compound, this compound, incorporates both a benzamide and a bromobenzenesulfonyl moiety, making it a potential scaffold for the development of novel therapeutic agents. The protocol described herein outlines a straightforward and efficient method for its preparation in a laboratory setting.

Chemical Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where the nitrogen atom of 4-bromobenzenesulfonamide attacks the electrophilic carbonyl carbon of benzoyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct.

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 4-bromobenzenesulfonamide and benzoyl chloride.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier (Example) |

| 4-Bromobenzenesulfonamide | C₆H₆BrNO₂S | 236.09 | 701-34-8 | Sigma-Aldrich |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 98-88-4 | Sigma-Aldrich |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 110-86-1 | Sigma-Aldrich |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |

| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | 7647-01-0 | Fisher Scientific |

| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromobenzenesulfonamide (1.0 eq, e.g., 2.36 g, 10 mmol).

-

Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir the mixture until the solid is fully dissolved.

-

Addition of Base: Add anhydrous pyridine (1.2 eq, e.g., 0.95 mL, 12 mmol) to the solution at room temperature.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.1 eq, e.g., 1.28 mL, 11 mmol) dropwise to the stirred solution over 10-15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Expected Product Characterization

As of the writing of this protocol, specific experimental data for this compound is not widely available in the literature. The following are expected characteristics based on the analysis of similar structures.

Physical Properties:

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | To be determined |

| Molecular Formula | C₁₃H₁₀BrNO₃S |

| Molar Mass | 340.19 g/mol |

Spectroscopic Data:

| Technique | Expected Peaks / Signals |

| ¹H NMR | δ (ppm): ~10-11 (s, 1H, NH), ~7.9-8.1 (d, 2H, Ar-H ortho to SO₂), ~7.7-7.9 (d, 2H, Ar-H ortho to CO), ~7.4-7.6 (m, 3H, Ar-H meta and para to CO), ~7.6-7.8 (d, 2H, Ar-H meta to SO₂). The exact chemical shifts will depend on the solvent used. |

| ¹³C NMR | δ (ppm): ~165-170 (C=O), ~140-145 (Ar-C-SO₂), ~135-140 (Ar-C-Br), ~130-135 (Ar-C-CO), ~128-130 (Ar-CH), ~127-129 (Ar-CH), ~125-127 (Ar-CH). |

| IR (cm⁻¹) | ν: ~3200-3300 (N-H stretch), ~1680-1700 (C=O stretch), ~1580-1600 (C=C aromatic stretch), ~1340-1360 (asymmetric SO₂ stretch), ~1160-1180 (symmetric SO₂ stretch), ~700-800 (C-H aromatic out-of-plane bend). |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Benzoyl chloride is corrosive and a lachrymator; handle with care.

-

Pyridine is flammable and has a strong, unpleasant odor.

-

Dichloromethane is a volatile solvent and a suspected carcinogen.

-

Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols: N-(4-bromobenzenesulfonyl)benzamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-bromobenzenesulfonyl)benzamide is a synthetic organic compound featuring a core structure that combines the pharmacologically significant benzamide and benzenesulfonamide moieties. The presence of the bromophenyl group further imparts lipophilicity, which can influence its pharmacokinetic and pharmacodynamic properties. While specific data for this compound is not extensively available in the public domain, its structural analogues have demonstrated a wide range of biological activities, suggesting its potential as a scaffold in drug discovery. These application notes provide a summary of the potential therapeutic applications, a plausible synthetic protocol, and experimental methodologies for evaluating the biological activity of this compound, based on data from closely related compounds.

Potential Therapeutic Applications

Based on the biological activities of structurally similar benzenesulfonamide and benzamide derivatives, this compound is a candidate for investigation in the following areas:

-

Anticancer Activity: Many benzenesulfonamide derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of carbonic anhydrases and protein kinases.

-

Antimicrobial Activity: The sulfonamide functional group is a well-established pharmacophore in antibacterial agents.

-

Enzyme Inhibition: This class of compounds has shown inhibitory activity against a range of enzymes, including carbonic anhydrases and kinases, which are implicated in numerous diseases.

Data from Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, providing a rationale for its investigation.

Table 1: Anticancer Activity of Related Benzenesulfonamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Benzenesulfonamides with 1,3,5-triazine linkers (analogue 12d) | MDA-MB-468 (Breast) | 3.99 ± 0.21 | - | - |

| Benzenesulfonamides with 1,3,5-triazine linkers (analogue 12i) | MDA-MB-468 (Breast) | 1.48 ± 0.08 | - | - |

| Benzenesulfonamides with 1,3,5-triazine linkers (analogue 12d) | CCRF-CEM (Leukemia) | 4.51 ± 0.24 | - | - |

| Benzenesulfonamides with 1,3,5-triazine linkers (analogue 12i) | CCRF-CEM (Leukemia) | 9.83 ± 0.52 | - | - |

| Pyrazolo[1,5-a]triazine derivative (analogue 4) | Leukemia | 0.32 | - | - |

| Pyrazolo[1,5-a]triazine derivative (analogue 4) | Colon Cancer | 0.49-0.89 | - | - |

| Pyrazolo[1,5-a]triazine derivative (analogue 4) | Renal Cancer | 0.92 | - | - |

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential of this compound.

Table 2: Antimicrobial Activity of Related Benzamide and Sulfonamide Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| N-(benz[d]oxazol-2-yl)- or N-(benzo[d]-thiazol-2-yl)-substituted carbothioamides with sulfonyl azides | S. aureus | - | - | - |

| N-(benz[d]oxazol-2-yl)- or N-(benzo[d]-thiazol-2-yl)-substituted carbothioamides with sulfonyl azides | C. albicans | - | - | - |

| (N-1-methylglucosaminocarbonothioyl)-4-bromobenzamide-Cu(II) complex | Staphylococcus aureus | 31 | - | - |

| (N-1-methylglucosaminocarbonothioyl)-4-bromobenzamide-Cu(II) complex | Bacillus subtilis | 8 | - | - |

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential of this compound.

Table 3: Enzyme Inhibition by Related Benzenesulfonamide Derivatives

| Compound/Derivative | Enzyme | Kᵢ (nM) |

| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides (analogue 4) | hCA IX | 1.5 - 38.9 |

| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides (analogue 5) | hCA XII | 0.8 - 12.4 |

| Benzenesulfonamides with 1,3,5-triazine linkers (analogue 5a) | hCA IX | 134.8 |

| Benzenesulfonamides with 1,3,5-triazine linkers (analogue 12i) | hCA IX | 38.8 |

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential of this compound.

Experimental Protocols

The following are detailed, plausible protocols for the synthesis and biological evaluation of this compound, adapted from methodologies for structurally similar compounds.

Protocol 1: Synthesis of this compound